

A Comparative Guide to the Pharmacokinetic Properties of Novel MDM2 Inhibitors

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Compound of Interest

Compound Name: MDM2-p53-IN-19

Cat. No.: B15137439

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The inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy. Reactivating the tumor suppressor p53 by blocking its primary negative regulator, MDM2, can lead to cell cycle arrest and apoptosis in cancer cells with wild-type p53. A new generation of small molecule MDM2 inhibitors has entered preclinical and clinical development, each with a unique pharmacokinetic profile that dictates its therapeutic potential and dosing regimen. This guide provides an objective comparison of the pharmacokinetic properties of several novel MDM2 inhibitors, supported by experimental data, to aid in research and development decisions.

Comparative Pharmacokinetic Parameters of Novel MDM2 Inhibitors

The following table summarizes key pharmacokinetic parameters for a selection of novel MDM2 inhibitors across different species, including human clinical data where available. These parameters are crucial for evaluating the drug-likeness and potential clinical utility of these compounds.

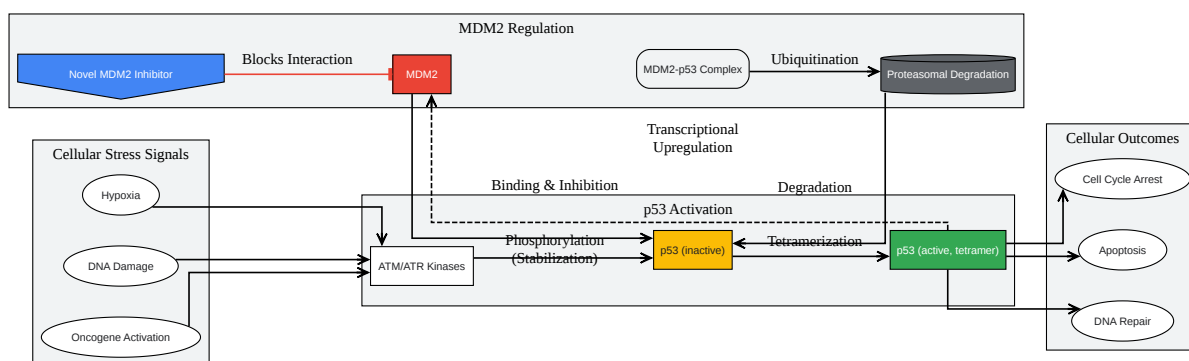
Inhibitor	Species	Dose	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	t1/2 (h)	Oral Bioavailability (%F)	Clearance (CL)
AMG 232	Rat	10 mg/kg (PO)	4.0	2030	25800	7.9	71%	0.43 L/h/kg
Dog	1 mg/kg (PO)	2.0	73.1	421	5.5	18%	2.4 L/h/kg	
Monkey	1 mg/kg (PO)	1.3	488	1880	3.3	42%	0.53 L/h/kg	
Human	240 mg (PO)	3.0	1580	24000	17.1	N/A	24.9 L/h	
Milademetan (RAIN-32)	Human	260 mg (PO)	3.1	1503	18432	10.0	N/A	15.6 L/h
Japanese Patients	90 mg (PO)	3.0-4.0	833	11000	10.8	N/A	N/A	
Navtemadlin (KRT-232)	Mouse	25 mg/kg (PO)	N/A	N/A	N/A	N/A	N/A	N/A
Human (Healthy)	60 mg (PO)	2.0	525	3392	18.6	N/A	36.4 L/h	
Brigimadlin (BI 907828)	Preclinical Models	N/A	N/A	N/A	N/A	N/A	High	Dose-linear PK

Human	N/A	N/A	N/A	N/A	Long	High systemic exposure	N/A	
CGM097	Mouse	50 mg/kg (PO)	N/A	N/A	N/A	N/A	N/A	N/A
Rat	3 mg/kg (PO)	N/A	N/A	N/A	N/A	N/A	7 mL·min ⁻¹ ·kg ⁻¹	
Dog	N/A	N/A	N/A	N/A	N/A	N/A	3 mL·min ⁻¹ ·kg ⁻¹	
Monkey	N/A	N/A	N/A	N/A	N/A	N/A	4 mL·min ⁻¹ ·kg ⁻¹	

N/A: Not Available in the reviewed literature. Data is compiled from multiple preclinical and clinical studies. Direct comparison should be made with caution due to variations in study design.

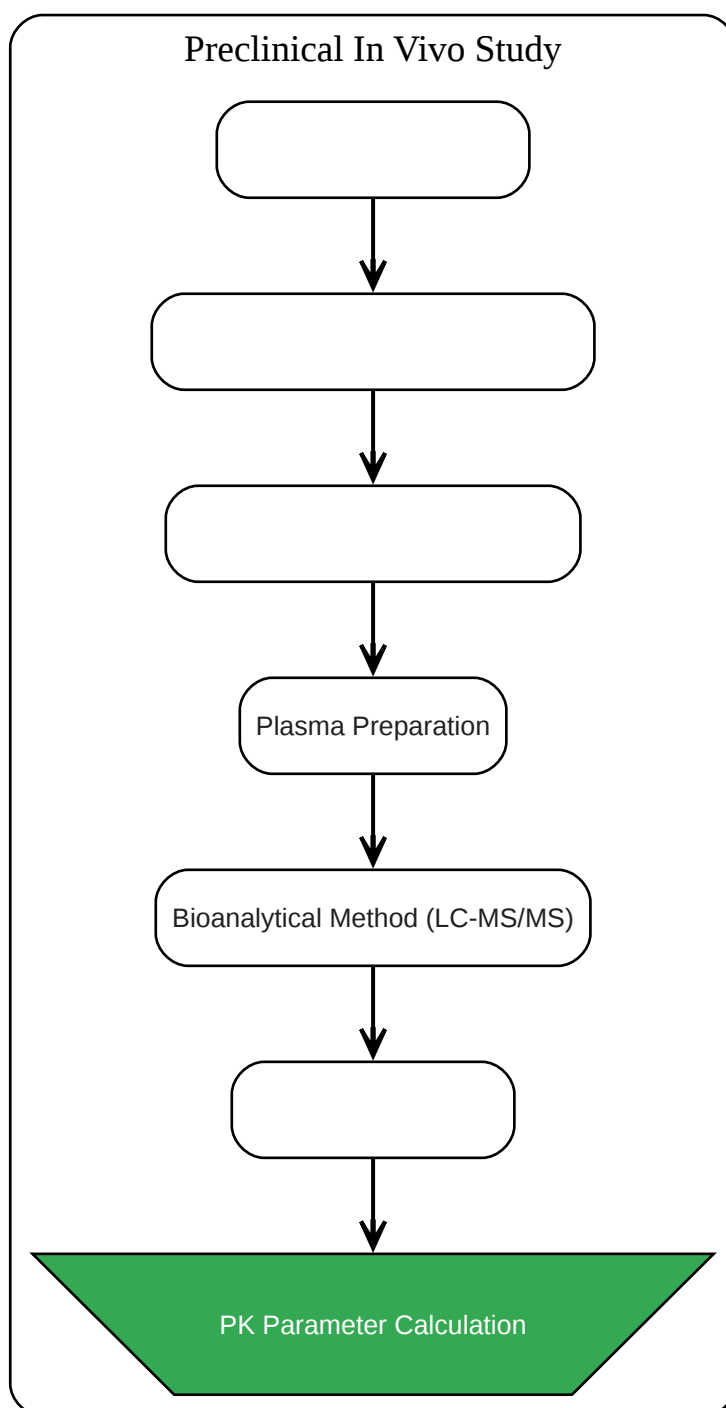
Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the context in which these inhibitors operate and how their properties are evaluated, the following diagrams illustrate the MDM2-p53 signaling pathway and a typical experimental workflow for pharmacokinetic studies.



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Caption: The MDM2-p53 signaling pathway and the mechanism of novel MDM2 inhibitors.



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